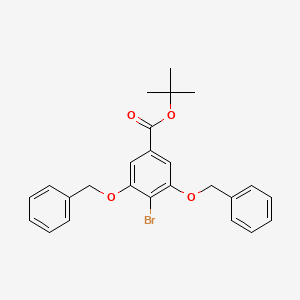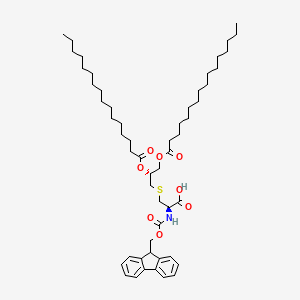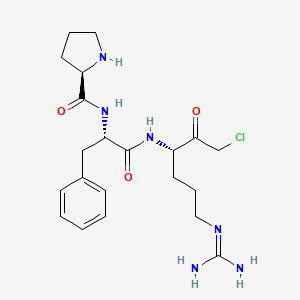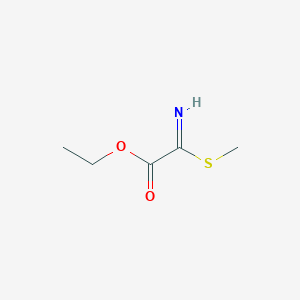
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related bromobenzaldehydes has been explored through various methods. For instance, a general method for converting bromobenzaldehydes to hydroxybenzaldehydes involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which shares a similar substitution pattern to the title compound, involves bromination and hydrolysis steps . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzaldehydes has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structural and electronic properties of dimethoxybenzaldehydes with bromine substituents have been discussed, with emphasis on the effects of bromine on the molecular structure . A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, showing significant deviation of the Br atom from the benzene ring plane . These studies suggest that the bromo and hydroxy substituents significantly influence the molecular geometry and electronic distribution in the benzaldehyde core.
Chemical Reactions Analysis
The reactivity of bromobenzaldehydes has been investigated in various chemical reactions. For instance, the reaction of 4-bromobenzaldehyde with substituted acetophenones and urea leads to the formation of substituted pyrimidinones or hexahydropyrimidopyrimidinediones . The bromination of hydroxybenzaldehydes has been shown to yield different bromohydroxybenzaldehydes, depending on the reaction conditions . These studies indicate that bromobenzaldehydes are versatile intermediates in organic synthesis, capable of undergoing a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes have been extensively studied. Spectroscopic (FT-IR and FT-Raman) studies, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The effect of bromine substitution on the linear and nonlinear optical properties has also been investigated, showing that bromine atoms can enhance the nonlinear optical susceptibility . The thermodynamic functions of these compounds have been obtained from spectroscopic data, indicating their energetic behavior in different solvent media . These findings are crucial for understanding the stability and reactivity of this compound.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 2.17, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially affect its action and efficacy.
properties
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZGVUIYFBODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428278 | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
399-00-8 | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














